molecular formula C6H7ClN2 B041539 2-Chloro-3,5-dimethylpyrazine CAS No. 38557-72-1

2-Chloro-3,5-dimethylpyrazine

Cat. No. B041539
CAS RN: 38557-72-1
M. Wt: 142.58 g/mol
InChI Key: BTGGHNHGPURMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine derivatives, including "2-Chloro-3,5-dimethylpyrazine," represent a class of compounds with significant interest due to their unique chemical and physical properties. These compounds are characterized by their aromatic heterocyclic structure, which includes nitrogen atoms at the 1 and 4 positions of the ring. Their structural diversity allows for a wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazine derivatives typically involves strategies such as condensation reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized through a two-fold reaction of dibromo-dimethylpyrazine with ethynylarenes under Sonogashira conditions, demonstrating a method that could be adapted for the synthesis of chloro-dimethylpyrazines (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is significantly influenced by substituents on the pyrazine ring. X-ray crystallography of dimethylpyrazine derivatives reveals that substituents can induce changes in ring planarity and influence the overall molecular conformation. For example, structural analysis of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed that phenyl rings are parallel to each other and inclined to the plane of the pyrazine ring, indicating how chloro and methyl groups might similarly affect the geometry of "2-Chloro-3,5-dimethylpyrazine" (Zhao et al., 2004).

Chemical Reactions and Properties

Pyrazine derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic substitutions, and coordination with metals. The presence of nitrogen atoms in the pyrazine ring makes these compounds capable ligands in coordination chemistry, forming complexes with metals. Investigations into copper(I) coordination compounds with dimethylpyrazine as a ligand have revealed insights into their thermal properties and potential for creating new materials (Jess & Näther, 2006).

Scientific Research Applications

  • Chemical Synthesis and Reactions : It reacts with trifluoroperacetic acid to produce various di-N-oxides (Blake & Sammes, 1970).

  • Green Synthesis and Inhibition Studies : This compound is utilized in green synthesis and for studying the inhibition of yeast α-glucosidase (Chaudhry et al., 2017).

  • Biomedical Research : It is used in producing hydrogen-bonded chains in complexation studies without proton transfer (Pawlukojć et al., 2011).

  • Perfumery and Flavoring : This chemical is also used in cigarette perfumery for enhancing aroma and after-taste (Fu & Yang, 2004). Additionally, it's an important additive for flavoring in the food industry and in the production of hypoglycemic and antilipolytic drugs (Xu et al., 2020).

  • Electronic Applications : 2,5-Di(aryleneethynyl)pyrazine derivatives synthesized from it have been used in light-emitting devices (Zhao et al., 2004).

  • Biological and Environmental Studies : It's a component of ant pheromones and aids in understanding ecological interactions (Sato & Matsuura, 1996). Also, studies have shown its potential in bait attractiveness for controlling certain ant species (Li, Liu, & Chen, 2019).

  • Health and Safety Assessments : Research has been conducted on its safety as a food flavoring ingredient, indicating its safety at current intake levels (Burdock & Carabin, 2008).

  • Pharmacology and Toxicology : It is studied for its effects on reproductive organs and reproductive fitness in animals (Yamada, Takahashi, & Ohta, 1992; Jemioło & Novotny, 1993).

Safety And Hazards

“2-Chloro-3,5-dimethylpyrazine” is classified as a combustible liquid . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves, eye protection, and face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-chloro-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGHNHGPURMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470352
Record name 2-chloro-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dimethylpyrazine

CAS RN

38557-72-1
Record name 2-Chloro-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38557-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,5-dimethylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,5-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3,5-dimethylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3,5-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3,5-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.